molecular formula C23H19F3N4O3 B2451225 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923227-75-2

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2451225
CAS No.: 923227-75-2
M. Wt: 456.425
InChI Key: ZTEHGZJGIRFPGW-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a methoxyethyl group, a phenyl group, and a trifluoromethylphenyl group

Properties

IUPAC Name

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-33-11-10-29-13-18(21(31)27-16-7-5-6-15(12-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-8-3-2-4-9-17/h2-9,12-14H,10-11H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHGZJGIRFPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide , hereafter referred to as compound A , belongs to the pyrazolo[4,3-c]pyridine class. This class is known for its diverse biological activities, including potential applications in medicinal chemistry as enzyme inhibitors and anticancer agents. The structural features of compound A include a methoxyethyl group, a trifluoromethyl group, and an amide moiety, which are often associated with enhanced pharmacological properties.

Structural Characteristics

The structural formula of compound A can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈F₃N₃O₂
  • CAS Number : 923227-75-2

Structural Features :

FeatureDescription
Core StructurePyrazolo[4,3-c]pyridine
Functional GroupsMethoxyethyl (-OCH₂CH₃), Trifluoromethyl (-CF₃), Amide (-C(=O)N)
Molecular WeightApproximately 363.35 g/mol

Antimicrobial Activity

Research on related pyrazolo compounds indicates that structural modifications can significantly influence biological activity. For instance, a study on similar pyrazole derivatives demonstrated promising antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . This suggests that compound A may also exhibit antibacterial properties worth exploring.

Case Studies and Research Findings

  • Anticancer Activity :
    • In a screening study involving a library of compounds, certain pyrazolo derivatives showed significant anticancer properties against various cancer cell lines. Although compound A was not specifically tested in this study, the structural similarities suggest it may possess similar activity .
  • Pharmacokinetic Properties :
    • The trifluoromethyl and methoxy groups are known to enhance metabolic stability and permeability across biological membranes. These characteristics could allow compound A to effectively cross the blood-brain barrier or improve its bioavailability when administered.
  • Potential Applications in Drug Development :
    • Given its unique structure and potential biological activities, compound A could serve as a lead compound for further optimization in drug development aimed at treating infections or cancer. Its specific substitution pattern may enhance selectivity and reduce side effects compared to existing drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide?

  • Methodology : Utilize a multi-step approach involving cyclocondensation of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives with ketones or aldehydes under acidic conditions. For example, bis(pentafluorophenyl) carbonate (BPC) and triethylamine can facilitate carbamate formation in intermediates, as demonstrated in analogous pyrazolo-pyrimidine syntheses . Optimize reaction times (8–10 hours) and solvent systems (e.g., acetic acid/acetic anhydride mixtures) to improve yield .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

  • Methodology : Combine analytical techniques:

  • HPLC-MS : Quantify purity (>98%) and detect molecular ion peaks (e.g., [M+H]+).
  • NMR (1H/13C) : Assign protons and carbons, focusing on the pyrazolo-pyridine core (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120 ppm in 13C).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related thiazolo[3,2-a]pyrimidines .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response profiling : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify off-target effects.
  • Metabolite screening : Use LC-HRMS to detect degradation products or active metabolites that may explain variability .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing the trifluoromethyl group with chloro or methoxy substituents) to isolate SAR drivers .

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to dock the compound into ATP-binding pockets of kinases (e.g., JAK2 or Aurora A). Prioritize hydrogen bonding between the carboxamide group and kinase hinge regions.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with experimental IC50 values from kinase profiling assays .

Q. What experimental designs optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance aqueous solubility.
  • Nanoparticle formulation : Use PLGA or liposomal carriers to improve pharmacokinetics. Monitor plasma concentrations via LC-MS/MS in rodent models .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 2-methoxyethyl side chain while maintaining potency .

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